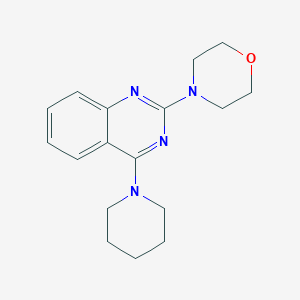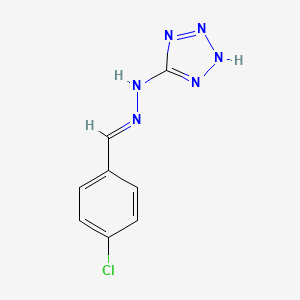
2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline, also known as MPQ, is a synthetic compound that belongs to the class of quinazoline derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. MPQ has been found to possess various biochemical and physiological effects, making it an interesting compound for further research.
Mechanism of Action
The mechanism of action of 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the activity of certain enzymes, such as tyrosine kinases. This inhibition leads to the disruption of various cellular pathways, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline has been found to possess various biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline has been found to inhibit the proliferation of cancer cells and to reduce tumor growth in animal models. 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline in lab experiments is its high potency. The compound has been found to be effective at low concentrations, making it a cost-effective option for research studies. However, one limitation of using 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline in lab experiments is its potential toxicity. The compound has been found to be toxic to normal cells at high concentrations, which may limit its therapeutic applications.
Future Directions
There are several future directions for research on 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline. One potential direction is to investigate the use of 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline in combination with other anticancer drugs. This may improve the efficacy of the treatment and reduce the potential toxicity of 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline. Another future direction is to investigate the use of 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline and to identify potential targets for the compound.
Synthesis Methods
The synthesis of 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline involves the reaction of 4-(1-piperidinyl)aniline and 4-morpholinecarboxaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline. The synthesis of 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline has been extensively studied for its potential therapeutic applications. The compound has been found to possess anticancer properties and has been investigated for the treatment of various types of cancer, including lung cancer, breast cancer, and prostate cancer. 2-(4-morpholinyl)-4-(1-piperidinyl)quinazoline has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-(4-piperidin-1-ylquinazolin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-4-8-20(9-5-1)16-14-6-2-3-7-15(14)18-17(19-16)21-10-12-22-13-11-21/h2-3,6-7H,1,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXHHUHYEOQROH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5817904.png)
![methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5817905.png)
![2-[(4-nitrobenzyl)oxy]naphthalene](/img/structure/B5817907.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5817910.png)

![2-[(ethylsulfonyl)amino]benzamide](/img/structure/B5817920.png)
![2-[(4-methylphenyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5817931.png)
![4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5817933.png)
![ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B5817953.png)
![4-iodo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817958.png)

![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5817975.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5817977.png)